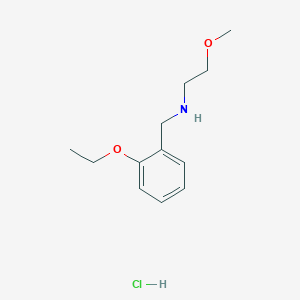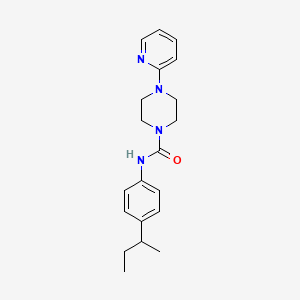![molecular formula C22H24N4O2 B5343211 {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol, also known as BTBPM, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells, pathogens, and neurons. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in cancer cells. This compound has also been found to inhibit the activity of protein kinases such as PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation. In addition, this compound has been found to modulate the activity of ion channels and receptors that are involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as inducing apoptosis, reducing oxidative stress and inflammation, and modulating neuronal signaling and synaptic plasticity. This compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis and inhibiting the anti-apoptotic proteins such as Bcl-2. This compound has also been found to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to modulate neuronal signaling and synaptic plasticity by regulating the activity of ion channels and receptors such as NMDA and AMPA receptors.
实验室实验的优点和局限性
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol has several advantages for lab experiments such as its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations such as its poor solubility in water and its instability in acidic conditions.
未来方向
There are several future directions for the research on {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol such as developing novel analogs with improved pharmacokinetic properties, studying its potential as a combination therapy with other anticancer drugs, and investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of targeted drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
合成方法
The synthesis of {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol involves the reaction of 4-benzylpiperidine with 2-(1H-1,2,4-triazol-3-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is then followed by reduction of the resulting intermediate with sodium borohydride to obtain this compound.
科学研究应用
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol has been studied for its potential therapeutic applications in various scientific research fields such as cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In neurological disorders, this compound has been studied for its potential as a neuroprotective agent by reducing oxidative stress and inflammation. In infectious diseases, this compound has been found to inhibit the growth of various pathogens such as bacteria and fungi.
属性
IUPAC Name |
[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-15-22(14-17-6-2-1-3-7-17)10-12-26(13-11-22)21(28)19-9-5-4-8-18(19)20-23-16-24-25-20/h1-9,16,27H,10-15H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSNTECSWSXPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CO)C(=O)C3=CC=CC=C3C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S*,2R*)-2-aminocyclobutyl]-1H-indazole-3-carboxamide](/img/structure/B5343130.png)

![N-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5343140.png)

![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5343152.png)
![8-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5343168.png)
![6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5343171.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)

![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343209.png)